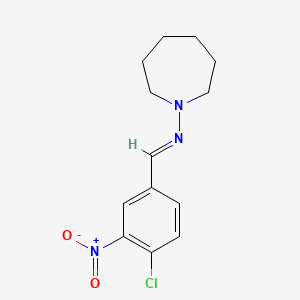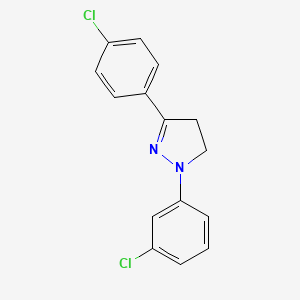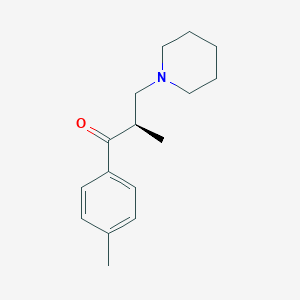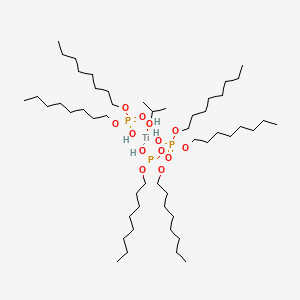
Tris(dioctyl phosphato-O'')(propan-2-olato)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- is a complex organotitanium compound. It is known for its unique coordination structure, where titanium is bonded to three dioctyl phosphato groups and one 2-propanolato group. This compound is often used in various industrial and research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dioctyl phosphoric acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+3(C8H17O)2POH+C3H7OH→Ti(O2P(C8H17)2)3(OCH(CH3)2)+4HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Substitution: The dioctyl phosphato and 2-propanolato groups can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or ozone can be used.
Substitution: Ligands such as alkoxides or phosphates can be used in substitution reactions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂) and dioctyl phosphoric acid.
Substitution: New organotitanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of reactants and promoting the formation of new chemical bonds. The dioctyl phosphato and 2-propanolato groups play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparación Con Compuestos Similares
- Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)-
- Titanium, tris(dioctyl phosphato-kappaO’')(ethanolato)-, (T-4)-
- Titanium, tris(dioctyl phosphato-kappaO’')(methanolato)-, (T-4)-
Comparison:
Uniqueness: Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- is unique due to its specific coordination with 2-propanolato, which provides distinct reactivity and stability compared to its ethanolato and methanolato counterparts.
Reactivity: The presence of 2-propanolato in the compound enhances its reactivity in certain catalytic processes, making it more effective in specific applications.
Propiedades
Número CAS |
61436-47-3 |
|---|---|
Fórmula molecular |
C51H113O13P3Ti |
Peso molecular |
1075.2 g/mol |
Nombre IUPAC |
dioctyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H35O4P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3-4H,1-2H3; |
Clave InChI |
VEZLAPVLDJVYFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


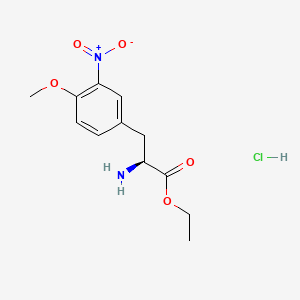


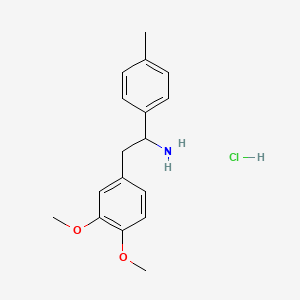

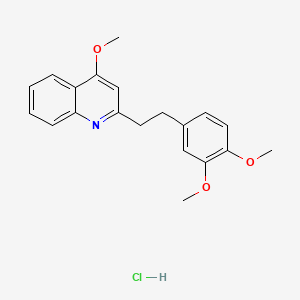

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
